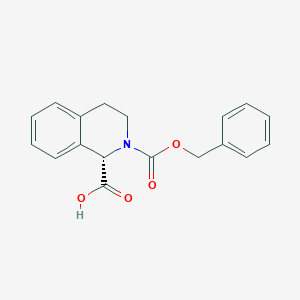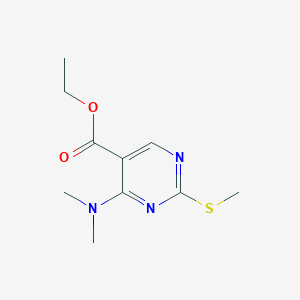![molecular formula C15H22ClNO3 B3060018 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-62-5](/img/structure/B3060018.png)
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride
説明
“2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-62-5 . It has a molecular weight of 299.8 and its molecular formula is C15H21NO3.ClH . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15 (14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 299.8 and its molecular formula is C15H21NO3.ClH . The compound is stored at room temperature .科学的研究の応用
Catalytic Applications
Research on ruthenium(III) Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde and primary amines, including morpholine derivatives, demonstrates their potential in catalysis, particularly in the oxidation reactions such as converting benzyl alcohol to benzaldehyde. This indicates the potential utility of morpholine derivatives in catalytic processes, especially those involving redox reactions (Mahalingam et al., 2006).
Nanoparticle Synthesis
NiFe2O4 nanoparticles have been explored for their catalytic efficiency in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The study showcases the role of nanoparticles in catalysis, providing a potential application area for morpholine derivatives in enhancing the catalytic properties of such nanoparticles (Iraqui et al., 2020).
Detoxification Enzymes
Eutypine, a toxin, is enzymatically converted to a non-toxic metabolite, eutypinol, by a NADPH-dependent aldehyde reductase from mung bean. This highlights the importance of aldehyde derivatives in understanding plant defense mechanisms against pathogens and in the broader context of detoxification processes (Colrat et al., 1999).
Antioxidant and Antitumor Agents
Flavone derivatives synthesized from O-hydroxy acetophenones and various aldehydes, including morpholine derivatives, have been explored for their antioxidant, antibacterial, and antitumor potentials. This suggests the application of morpholine derivatives in the synthesis of bioactive compounds with potential health benefits (Shoaib et al., 2020).
Enzymatic Benzaldehyde Production
An efficient enzymatic process for the production of benzaldehyde from L-phenylalanine has been developed using a mutant form of 4-hydroxymandelate synthase. This research underscores the potential of morpholine derivatives in biotechnological applications, particularly in enzymatic synthesis processes (Takakura et al., 2022).
Safety and Hazards
The compound should be handled with care. Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .
将来の方向性
While specific future directions for “2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” are not available, related compounds have been used in various studies, including the synthesis of platinum and ruthenium complexes , and in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies .
特性
IUPAC Name |
2-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRSJYSIVPWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-62-5 | |
| Record name | Benzaldehyde, 2-[4-(4-morpholinyl)butoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059936.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B3059937.png)
![[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B3059938.png)

![2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B3059942.png)
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)

![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)


![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)

![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)
